
5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). The resulting dihydroisoquinoline is then reduced to the tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its use in pharmaceutical applications. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials.
Analyse Des Réactions Chimiques
(a) Benzyl Protection/Deprotection
A common strategy involves protecting the nitrogen atom to enable regioselective functionalization. For 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride , benzyl bromide is used to generate 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline under basic conditions (K₂CO₃/Na₂CO₃, DMF, 0–5°C), achieving yields of 86–86.3% . Deprotection via catalytic hydrogenation (Pd/C, HCl) removes the benzyl group to regenerate the free amine .
Reaction Step | Conditions | Yield | Key Intermediate |
---|---|---|---|
Benzylation | K₂CO₃, DMF, 0°C | 86% | 2-Benzyl derivative |
Deprotection | Pd/C, H₂, HCl | 81–89% | Free amine |
(b) Carboxylation
Carboxylic acid derivatives are synthesized via lithiation followed by CO₂ quenching. 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline reacts with butyllithium and CO₂ in tetrahydrofuran (THF) with TMEDA as a chelating agent, yielding 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride .
Oxidative C(sp³)–H Functionalization
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline undergoes oxidative coupling with electron-rich nucleophiles (e.g., allyltrimethylsilane, indoles) using DDQ as an oxidant. This generates C(1)-substituted derivatives via a proposed iminium ion intermediate .
Key Reaction Parameters:
-
Oxidant : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1 equiv)
-
Solvent : Dichloromethane (DCM)
-
Nucleophiles : Allyl silanes, silyl enol ethers, indoles
-
Yield Range : 60–98%
Example Reaction :
Catalytic Hydrogenation and Cyclization
A Friedel-Crafts cyclization method produces 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline from N-hydroxyethyl-2,3-dichlorobenzylamine hydrochloride using AlCl₃ at 183–185°C. This method yields 65–87% of the target compound .
Substrate | Catalyst | Temperature | Yield |
---|---|---|---|
N-Hydroxyethyl-2,3-dichlorobenzylamine | AlCl₃ | 183–185°C | 65–87% |
Biological Activity and Derivatives
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT) and interacts with CNS targets, necessitating careful handling due to potential CNS depression effects .
Comparative Reactivity of Chlorinated Isomers
Compound | Position of Cl | Key Reactivity |
---|---|---|
5,7-Dichloro-THIQ | 5,7 | Carboxylation at C6 |
7,8-Dichloro-THIQ | 7,8 | Oxidative C–H allylation |
5,6-Dichloro-THIQ | 5,6 | Limited synthetic utility |
Applications De Recherche Scientifique
Pharmaceutical Research
Anticancer Properties
DCTHIQ has shown potential as an anticancer agent. Research indicates that compounds within the tetrahydroisoquinoline family can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The presence of chlorine atoms at the 5 and 8 positions enhances its biological activity by modulating specific cellular pathways involved in cancer progression.
Anticonvulsant Activity
Studies have suggested that DCTHIQ derivatives may exhibit anticonvulsant properties. The modulation of neurotransmitter levels through inhibition of enzymes like phenylethanolamine N-methyltransferase (PNMT) can lead to altered neuronal excitability, making it a candidate for further research in epilepsy treatment .
Neuroscience Applications
Neurotransmitter Modulation
DCTHIQ acts as a reversible inhibitor of PNMT, which is crucial for the N-methylation of neurotransmitters such as norepinephrine. By inhibiting this enzyme, DCTHIQ can influence the levels of catecholamines in the brain, making it valuable for studying neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The compound's ability to modulate neurotransmitter levels positions it as a potential therapeutic agent for these disorders.
Research on Psychiatric Disorders
The modulation of neurotransmitter systems by DCTHIQ has implications for psychiatric research. By altering norepinephrine levels, DCTHIQ may help elucidate the biochemical underpinnings of conditions such as depression and anxiety.
Synthetic Chemistry
Synthesis Routes
The synthesis of DCTHIQ typically involves multi-step organic reactions. Recent advancements have focused on optimizing these synthesis pathways to improve yield and purity. For example, methods using benzyl protection and subsequent debenzylation reactions have been developed to synthesize high-purity DCTHIQ suitable for pharmaceutical applications .
Reagent in Organic Synthesis
DCTHIQ serves as a key intermediate in the synthesis of other complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis .
Summary Table of Applications
Application Area | Description |
---|---|
Anticancer Research | Inhibits cancer cell proliferation; induces apoptosis |
Anticonvulsant Activity | Potential treatment for epilepsy through modulation of neurotransmitter levels |
Neuroscience | Modulates catecholamine levels; potential therapeutic agent for neurodegenerative diseases |
Psychiatric Disorders | Investigates biochemical mechanisms underlying depression and anxiety |
Synthetic Chemistry | Key intermediate in organic synthesis; versatile reagent for producing complex molecules |
Case Studies
- Inhibition of PNMT : A study demonstrated that DCTHIQ derivatives could significantly inhibit PNMT activity, leading to increased norepinephrine levels in neuronal cultures. This finding supports its potential use in treating conditions characterized by norepinephrine dysregulation.
- Anticancer Activity Assessment : In vitro studies showed that DCTHIQ exhibited cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Research on animal models indicated that DCTHIQ could provide neuroprotective effects against neurotoxic agents, suggesting its utility in developing therapies for neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as phenylethanolamine N-methyltransferase, which plays a role in the biosynthesis of neurotransmitters . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and affecting the downstream biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
- 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
Uniqueness
5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of chlorine atoms at the 5 and 8 positions, which influences its reactivity and biological activity. Compared to its analogs, such as 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline and 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, this compound may exhibit different pharmacological properties and chemical reactivity .
Activité Biologique
5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCTHIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of DCTHIQ, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The biological activity of DCTHIQ can be linked to several mechanisms:
- Enzyme Interaction : Similar compounds have been shown to interact with enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine biosynthesis. DCTHIQ may inhibit this enzyme, affecting neurotransmitter levels and contributing to its pharmacological effects .
- Receptor Modulation : DCTHIQ and its analogs exhibit activity at dopamine receptors. In particular, studies have indicated that tetrahydroisoquinolines can act as partial agonists at dopamine D2 receptors (D2R), influencing behaviors associated with dopaminergic signaling .
- Cellular Pathways : The compound may influence various cellular pathways by modulating the activity of G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes .
Biological Activities
DCTHIQ has demonstrated a range of biological activities:
- Antiviral Activity : Recent studies have highlighted the antiviral properties of tetrahydroisoquinoline derivatives against SARS-CoV-2. For instance, certain analogs showed effective inhibition of viral replication in Vero E6 cells with half-maximal effective concentrations (EC50) comparable to established antiviral agents .
- Neuroprotective Effects : Compounds within the tetrahydroisoquinoline class are being investigated for their neuroprotective properties. These effects may be attributed to their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases .
- Antimicrobial Properties : DCTHIQ has shown potential antimicrobial activity against various pathogens. Research indicates that modifications in the tetrahydroisoquinoline structure can enhance these properties .
Table 1: Summary of Biological Activities of DCTHIQ and Analogous Compounds
Activity Type | Compound | EC50 (μM) | Selective Index | Reference |
---|---|---|---|---|
Antiviral | tert-butyl rel-4-(((3R,4S)-... | 3.15 | >63.49 | |
Neuroprotective | Various THIQ derivatives | N/A | N/A | |
Antimicrobial | DCTHIQ | N/A | N/A |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of DCTHIQ is crucial for evaluating its therapeutic potential:
- Bioavailability : Compounds with a molecular weight below 500 typically exhibit good bioavailability. DCTHIQ's molecular characteristics suggest it may be well-absorbed .
- Toxicity Studies : Preliminary studies on related compounds indicate varying degrees of cytotoxicity depending on structural modifications. Further research is needed to establish the safety profile of DCTHIQ specifically .
Propriétés
IUPAC Name |
5,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGZYQIBMKXWKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503770 | |
Record name | 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89315-57-1 | |
Record name | 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.